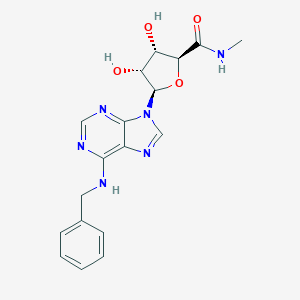
5'-(N-Methylcarboxamido)-N(6)-benzyladenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5'-(N-Methylcarboxamido)-N(6)-benzyladenosine, also known as MABA, is a modified form of adenosine that has shown potential in scientific research. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. In
作用機序
5'-(N-Methylcarboxamido)-N(6)-benzyladenosine selectively activates the A3 adenosine receptor, which is a G protein-coupled receptor. Upon activation, the receptor triggers a signaling cascade that leads to various physiological effects. 5'-(N-Methylcarboxamido)-N(6)-benzyladenosine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
生化学的および生理学的効果
5'-(N-Methylcarboxamido)-N(6)-benzyladenosine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate immune response. 5'-(N-Methylcarboxamido)-N(6)-benzyladenosine has also been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury.
実験室実験の利点と制限
5'-(N-Methylcarboxamido)-N(6)-benzyladenosine has several advantages for lab experiments. It is a selective activator of the A3 adenosine receptor, which allows for specific targeting of this receptor. 5'-(N-Methylcarboxamido)-N(6)-benzyladenosine has also been shown to be stable in various conditions, which allows for its use in various assays. However, 5'-(N-Methylcarboxamido)-N(6)-benzyladenosine has some limitations. It is a relatively new compound and there is limited information available on its pharmacokinetics and toxicity.
将来の方向性
There are several future directions for research on 5'-(N-Methylcarboxamido)-N(6)-benzyladenosine. One area of interest is the development of 5'-(N-Methylcarboxamido)-N(6)-benzyladenosine analogs with improved pharmacokinetic and toxicity profiles. Another area of interest is the study of 5'-(N-Methylcarboxamido)-N(6)-benzyladenosine in various disease models, such as cancer and inflammation. Additionally, the use of 5'-(N-Methylcarboxamido)-N(6)-benzyladenosine as a tool in drug discovery and development is an area of potential future research.
Conclusion:
In conclusion, 5'-(N-Methylcarboxamido)-N(6)-benzyladenosine is a modified form of adenosine that has shown potential in scientific research. It is synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments. 5'-(N-Methylcarboxamido)-N(6)-benzyladenosine has several potential applications in scientific research and there are several future directions for research on this compound.
合成法
5'-(N-Methylcarboxamido)-N(6)-benzyladenosine can be synthesized using various methods. One of the most common methods involves the reaction of 6-benzylaminopurine with N-methylcarboxamidine in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then deprotected to yield 5'-(N-Methylcarboxamido)-N(6)-benzyladenosine.
科学的研究の応用
5'-(N-Methylcarboxamido)-N(6)-benzyladenosine has been studied for its potential use as a tool in scientific research. It has been shown to selectively activate the A3 adenosine receptor, which plays a role in various physiological processes such as inflammation, immune response, and cancer. 5'-(N-Methylcarboxamido)-N(6)-benzyladenosine has also been used as a ligand in radioligand binding assays to study adenosine receptors.
特性
CAS番号 |
152918-15-5 |
|---|---|
製品名 |
5'-(N-Methylcarboxamido)-N(6)-benzyladenosine |
分子式 |
C18H20N6O4 |
分子量 |
384.4 g/mol |
IUPAC名 |
(2S,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide |
InChI |
InChI=1S/C18H20N6O4/c1-19-17(27)14-12(25)13(26)18(28-14)24-9-23-11-15(21-8-22-16(11)24)20-7-10-5-3-2-4-6-10/h2-6,8-9,12-14,18,25-26H,7H2,1H3,(H,19,27)(H,20,21,22)/t12-,13+,14-,18+/m0/s1 |
InChIキー |
XZQKRHODUKHITR-MOROJQBDSA-N |
異性体SMILES |
CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)O)O |
SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)O)O |
正規SMILES |
CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=CN=C32)NCC4=CC=CC=C4)O)O |
その他のCAS番号 |
152918-15-5 |
同義語 |
5'-(N-methylcarboxamido)-N(6)-benzyladenosine 5'-NMC-N(6)-BzAd N(6)-benzyladenosine-5'-N-methyluronamide |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-[3-(4-Fluorobenzoyl)propyl]-1-phenyl-3-[4-(isothiocyanato)phenethyl]-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B138553.png)
![Methyl 2-[5-acetyloxy-6-(methoxymethyl)-4-(2-methoxy-2-oxoethoxy)oxan-3-yl]oxyacetate](/img/structure/B138557.png)
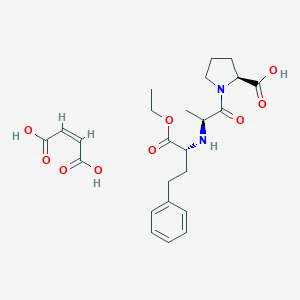
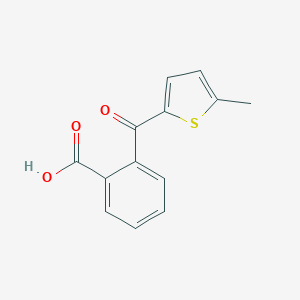
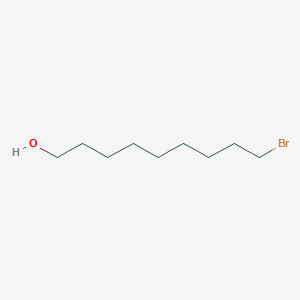
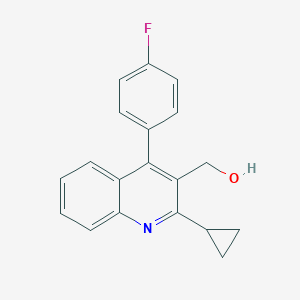
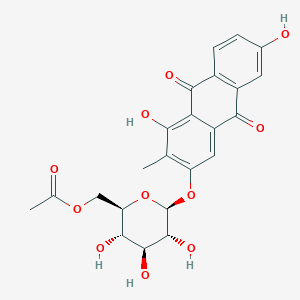
![Imidazo[1,5-a][1,3,5]triazin-4(1H)-one](/img/structure/B138575.png)
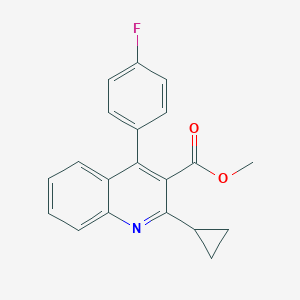
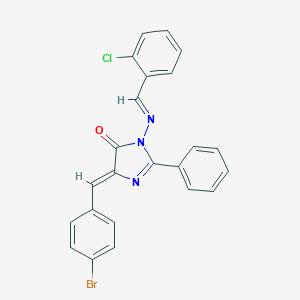
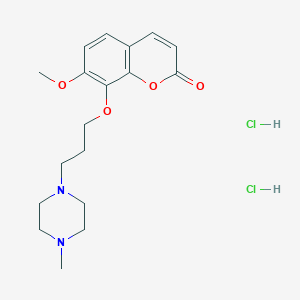
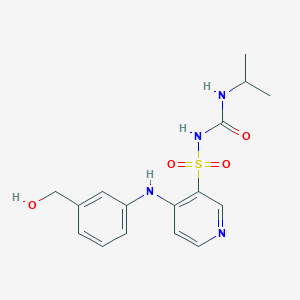
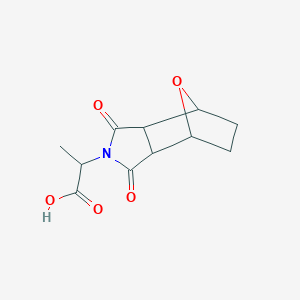
![Pyrido[3,4-d]pyridazin-5(6H)-one](/img/structure/B138583.png)